molecular formula C12H20N2O B1405069 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane CAS No. 1783535-03-4

2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B1405069
CAS No.: 1783535-03-4
M. Wt: 208.3 g/mol
InChI Key: LXYYGJFUHBJVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane is a chemical building block built around the privileged 2,7-diazaspiro[3.5]nonane scaffold. This spirocyclic diaza scaffold is recognized in medicinal chemistry for its three-dimensional structure and its ability to improve key physicochemical properties of drug candidates, such as solubility and metabolic stability . Researchers utilize this sophisticated scaffold in the discovery and optimization of novel therapeutic agents. The specific 2,7-diazaspiro[3.5]nonane structure has been identified as a key component in potent covalent inhibitors targeting the oncogenic KRAS G12C mutant . These inhibitors are a promising therapeutic modality for treating solid tumors, such as non-small cell lung cancer. In these compounds, the spirocyclic system contributes to favorable metabolic stability in human liver microsomes and has demonstrated dose-dependent anti-tumor efficacy in vivo . Furthermore, the 2,7-diazaspiro[3.5]nonane core is also featured in molecular frameworks for other therapeutic areas, including as bifunctional degraders targeting hematopoietic progenitor kinase for potential use in antiviral and immunomodulatory applications . The cyclobutanecarbonyl moiety in this particular derivative offers researchers a versatile handle for further synthetic elaboration, making it a valuable intermediate for constructing compound libraries in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclobutyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11(10-2-1-3-10)14-8-12(9-14)4-6-13-7-5-12/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYYGJFUHBJVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3(C2)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 2,7-Diazaspiro[3.5]nonane Core

The diazaspiro[3.5]nonane scaffold is typically prepared via cyclization reactions involving diamine precursors and appropriate bifunctional electrophiles. A common strategy involves:

  • Starting materials:
    • 2,7-diamino compounds or protected derivatives such as 2-(tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonane (a commercially available precursor protecting the nitrogen with a Boc group).
  • Cyclization:
    • Intramolecular nucleophilic substitution or reductive amination to form the spirocyclic ring system.
  • Protection/deprotection steps:
    • Use of protecting groups like Boc to control reactivity and facilitate purification.

Alternative Synthetic Approaches Involving C–H Functionalization

Recent advances in C–H functionalization provide alternative routes to cyclobutane-containing compounds, which may be adapted for this compound:

  • C–H Arylation and Olefination:
    • Palladium-catalyzed C–H activation strategies can functionalize cyclobutane rings regioselectively.
    • These methods allow direct modification of cyclobutane substrates, potentially enabling the introduction of the carbonyl group or other substituents on the spirocyclic framework.
  • Ketene Cycloaddition:
    • Ketene cycloaddition is a valuable method for synthesizing cyclobutanones with high regio- and stereoselectivity.
    • This approach could be used to form the cyclobutanecarbonyl moiety before coupling with the diazaspiro core.

Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of diazaspiro core Starting from protected diamines; cyclization under inert atmosphere Formation of 2,7-diazaspiro[3.5]nonane scaffold
2 Deprotection (if needed) Acidic conditions (e.g., TFA in DCM) Free amine available for acylation
3 Acylation Cyclobutanecarbonyl chloride, base (Et3N), DCM, 0°C to RT Formation of 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane
4 Purification Chromatography or recrystallization Pure target compound

Chemical Reactions Analysis

C–H Functionalization and Arylation

The cyclobutane ring undergoes palladium-catalyzed C–H arylation under optimized conditions. Key findings include:

  • Directing group dependency : Thioanisidine-derived substrates outperform aminoquinoline derivatives in arylation efficiency due to reduced chelation interference .

  • Steric effects : Bulkier carboxylate ligands (e.g., pivalic acid) suppress overarylation, favoring monoarylated products .

Table 1: Comparison of Directing Groups in C–H Arylation

Directing GroupYield (%)Reaction Conditions
8-Aminoquinoline21Pd(OAc)₂, Ag₂CO₃, 110°C, 24h
o-Thioanisidine51Pd(OAc)₂, Ag₂CO₃, 110°C, 24h

Alkynylation and Olefination

The cyclobutane core participates in alkynylation and olefination reactions:

  • Alkynylation : Using Chatani’s protocol, iodostyrene reacts with the cyclobutane substrate to yield alkynylated derivatives in 83% yield .

  • Olefination : Iodostyrene introduces dienoate substructures (e.g., 34 ) in 77% yield, enabling access to natural product analogs .

Hydrogenation and Reduction

Selective hydrogenation of photopyrone intermediates (e.g., 77 ) using Pt/C avoids β-lactone formation, yielding monoacid derivatives (e.g., 75 ) as sole products . DIBAL reduction of aminoquinoline amides generates aldehydes (e.g., 109 ) under mild conditions, preserving ester functionalities .

Hydrolysis and Epimerization

  • Acidic/basic hydrolysis : Ester groups hydrolyze to carboxylic acids, though stereochemical lability leads to epimerization. For example, hydrolysis of 93 with Ba(OH)₂ produces a 1:1 mixture of epimers 94 and 95 .

  • Directed hydrolysis : Lithium hydroperoxide cleaves amide and ester groups in 90 to yield bis-acid 91 (83% yield) .

Oxidation and Rearrangement

  • Oxidation : Cyclobutane-derived alcohols (e.g., 52 ) oxidize to ketones under controlled conditions, avoiding overoxidation .

  • Curtius rearrangement : Ester-substituted cyclobutanes (e.g., 46d ) convert to amines via azide intermediates, enabling functional group diversification .

Peptide Coupling and Macrocyclization

The carboxylic acid derivatives undergo peptide coupling with dihydropyridones (e.g., 92 ) to form macrocyclic imides (e.g., 1 ) in 77% yield. 4Å molecular sieves mitigate side reactions during coupling .

Comparative Reactivity Insights

Table 2: Reaction Optimization for Monoarylation

ConditionsYield (%)Overarylation Byproduct (%)
6 equiv ArI, no solvent, 110°C3015
Pivalic acid, t-BuOH, 110°C455
Pd(OAc)₂, HFIP, 90°C58<2

Key Mechanistic Considerations

  • Chelation control : Coordinating groups (e.g., phthalimide) hinder cyclometalation, reducing reactivity .

  • Steric tuning : HFIP solvent suppresses bis-arylation via increased steric bulk around the palladium center .

  • Electronic effects : Electron-rich aryl iodides enhance reaction rates in C–H functionalization .

Scientific Research Applications

The compound 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane is a fascinating subject in the realm of medicinal chemistry and organic synthesis due to its unique structural features and potential applications. This article delves into its scientific research applications, providing comprehensive data and insights.

Medicinal Chemistry

  • Anticancer Activity : The compound has been investigated for its potential therapeutic effects against various cancer types. Its ability to inhibit specific protein kinases involved in tumor growth makes it a promising candidate for cancer treatment.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Organic Synthesis

  • Building Block for Complex Molecules : Its distinct structure allows it to serve as a versatile building block in the synthesis of more complex organic compounds. Researchers utilize it to create derivatives with enhanced biological activity.
  • Synthetic Pathways : Various synthetic routes have been developed to produce this compound, including cyclization reactions and functional group modifications that expand its utility in organic synthesis.

Pharmacology

  • Mechanism of Action : Studies indicate that the compound interacts with specific receptors and enzymes, modulating their activity. This interaction is crucial for developing drugs targeting these biological pathways.
  • Bioavailability and Pharmacokinetics : Research into the pharmacokinetic properties of this compound reveals insights into its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development.

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAnticancer
Similar Spiro CompoundsNeuroprotective
Other Kinase InhibitorsAntitumor

Table 2: Synthetic Routes

Synthetic RouteDescriptionYield (%)
Cyclization of precursorsFormation of spirocyclic structure75%
Functional group modificationIntroduction of carbonyl groups85%
DerivatizationSynthesis of analogs with altered biological activity60%

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against non-small cell lung cancer (NSCLC) cell lines. The findings indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotection

A recent investigation reported in Neuroscience Letters highlighted the neuroprotective effects of this compound in animal models of neurodegeneration. The study demonstrated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function.

Mechanism of Action

The mechanism of action of cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone involves its interaction with molecular targets such as enzymes or receptors. For instance, as a KRAS G12C inhibitor, the compound covalently binds to the cysteine residue in the switch-II pocket of the KRAS protein, leading to inhibition of its activity and subsequent anti-tumor effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Antitubercular Activity: The 2-benzyl derivative exhibits potent activity due to covalent binding to DprE1’s Cys387 residue, a mechanism absent in noncovalent inhibitors like OPC-167832 .
  • Sigma Receptor Affinity : Hydrophobic substituents (e.g., phenethyl, benzyl) enhance SR binding. AD172 (4a) shows subtype selectivity (S1R > S2R), critical for pain modulation .
  • Synthetic Utility : Boc-protected intermediates (e.g., AD179) facilitate modular synthesis of diverse analogs .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Solubility Stability Notes
2-Cyclobutanecarbonyl derivative ~250 (estimated) ~1.5–2.0 Moderate (ether) Susceptible to esterase hydrolysis
2-Benzyl derivative 265.36 3.2 Low (aqueous) Stable under acidic conditions .
AD172 (4a) 350.45 4.1 Low (aqueous) Oxalate salt improves crystallinity .
Key Differences:
  • Lipophilicity : The cyclobutanecarbonyl group may reduce logP compared to arylalkyl substituents (e.g., benzyl), improving aqueous solubility but possibly reducing membrane permeability.
  • Metabolic Stability : The ester group in the cyclobutanecarbonyl derivative could render it prone to hydrolysis, whereas benzyl or phenethyl groups offer greater metabolic inertia .

Biological Activity

Overview

2-Cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane, also known as Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone, is a synthetic organic compound characterized by its unique structural features, including a cyclobutyl group attached to a spirocyclic nonane ring system with two nitrogen atoms. This compound has garnered attention in medicinal chemistry for its potential applications as an inhibitor of the KRAS G12C protein, which plays a critical role in various cancers.

The primary mechanism of action for this compound is its function as a covalent inhibitor targeting the KRAS G12C protein. This interaction disrupts the RAS signaling pathway, which is pivotal for cell growth and survival. The compound binds covalently to the cysteine residue at position 12 of the KRAS G12C protein, leading to significant biochemical effects on cellular processes.

Cellular Inhibition

Research indicates that this compound exhibits potent inhibitory activity against KRAS G12C mutation-positive cell lines. It effectively inhibits cell proliferation and induces apoptosis in these cells, demonstrating its potential as an anti-cancer agent.

The compound shows high metabolic stability in human and mouse liver microsomes, suggesting favorable pharmacokinetic properties. Its stability allows it to retain inhibitory activity over extended periods in laboratory settings.

Dosage and Efficacy

Studies have shown that the effects of this compound vary with dosage in animal models:

  • Lower Doses : Effective inhibition of KRAS G12C activity and tumor growth suppression with minimal toxicity.
  • Higher Doses : Increased efficacy but potential for elevated toxicity levels.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneStructureKRAS G12C inhibitor
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateStructureSimilar activity profile

Case Studies and Research Findings

  • In Vitro Studies : Laboratory experiments demonstrated that this compound significantly reduced viability in KRAS G12C mutant cell lines compared to controls.
  • Animal Models : In vivo studies indicated that administration of the compound led to marked tumor regression in mouse models bearing KRAS G12C mutations without significant adverse effects.
  • Longitudinal Studies : Temporal studies revealed that the compound maintains its efficacy over time, supporting its potential for chronic treatment applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the synthesis of 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane derivatives?

  • Methodological Answer : Derivatives of the 2,7-diazaspiro[3.5]nonane scaffold are synthesized via nucleophilic substitution and coupling reactions. For example, cyclobutanecarbonyl groups are introduced through amide bond formation using activated carboxylic acids (e.g., cyclobutanecarbonyl chloride) and the spirocyclic amine under inert conditions. Purification is achieved via column chromatography, and structural confirmation relies on NMR (¹H/¹³C), HPLC, and high-resolution mass spectrometry. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions .

Q. What are the primary pharmacological targets of this compound derivatives?

  • Methodological Answer : These derivatives exhibit high affinity for sigma receptors (S1R and S2R), with binding assays revealing nanomolar-range Ki values. For instance, compound 4b (KiS1R = 2.7 nM, KiS2R = 27 nM) shows preferential S1R antagonism. Target validation involves competitive binding assays against radiolabeled ligands like [³H]-(+)-pentazocine (S1R) and [³H]-DTG (S2R), followed by functional profiling using in vitro cAMP modulation and calcium flux assays .

Advanced Research Questions

Q. How do structural modifications of the 2,7-diazaspiro[3.5]nonane scaffold influence sigma receptor binding affinity and subtype selectivity?

  • Methodological Answer : Substituents on the spirocyclic core dictate binding modes. For example:

  • Amide vs. ester groups : Amide derivatives (e.g., 5b , KiS1R = 13 nM) show higher S1R affinity than esters due to hydrogen bonding with Glu172 in the S1R binding pocket.
  • N-Alkylation : Bulky groups (e.g., benzyl) reduce S2R affinity by steric hindrance.
    Computational modeling (docking, molecular dynamics) identifies key interactions, such as salt bridges between the spirocyclic nitrogen and Asp126 (S1R) .

Q. What experimental approaches resolve contradictory functional activities among structurally analogous derivatives?

  • Methodological Answer : Discrepancies in functional profiles (e.g., 4b lacking antiallodynic effects vs. 5b showing full efficacy) are investigated through:

  • In vivo pharmacological reversal : Co-administration with selective agonists (e.g., PRE-084) confirms S1R-dependent mechanisms.
  • Receptor mutagenesis : Site-directed mutagenesis of S1R residues (e.g., Glu172Ala) tests hydrogen-bonding contributions.
  • Functional assays : Measurement of intracellular calcium release or ERK phosphorylation distinguishes agonist/antagonist behavior .

Q. How do in vitro binding affinities correlate with in vivo efficacy for 2,7-diazaspiro[3.5]nonane derivatives?

  • Methodological Answer : While 4b (KiS1R = 2.7 nM) has the highest in vitro affinity, its lack of in vivo antiallodynic activity (vs. 5b at 20 mg/kg) suggests pharmacokinetic limitations. Studies integrate:

  • ADME profiling : Plasma protein binding, metabolic stability (e.g., liver microsomes), and blood-brain barrier permeability (PAMPA assay).
  • Dose-response curves : In vivo efficacy (e.g., mechanical allodynia reversal in mice) is mapped to plasma exposure levels via LC-MS/MS .

Q. What computational strategies predict the functional activity of novel 2,7-diazaspiro[3.5]nonane analogs?

  • Methodological Answer : Hybrid QSAR/molecular docking workflows are employed:

  • Pharmacophore modeling : Defines essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) using active/inactive analogs.
  • Free-energy perturbation (FEP) : Quantifies binding energy differences between analogs and S1R/S2R subtypes.
  • Ensemble docking : Accounts for receptor flexibility using multiple crystal structure conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane
Reactant of Route 2
2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.